1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea

Lipophilicity Drug-likeness Permeability

The compound 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea (CAS 894029-93-7) is a synthetic, chiral pyrrolidinyl urea derivative with a molecular formula of C17H25N3O4 and a molecular weight of 335.4 g/mol. It is classified within a broader chemotype of FPRL1 (Formyl Peptide Receptor-Like 1, also known as FPR2/ALX) agonists, which are under investigation for their role in resolving inflammation.

Molecular Formula C17H25N3O4
Molecular Weight 335.404
CAS No. 894029-93-7
Cat. No. B2822585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea
CAS894029-93-7
Molecular FormulaC17H25N3O4
Molecular Weight335.404
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO)C
InChIInChI=1S/C17H25N3O4/c1-12-3-4-15(9-13(12)2)20-11-14(10-16(20)22)19-17(23)18-5-7-24-8-6-21/h3-4,9,14,21H,5-8,10-11H2,1-2H3,(H2,18,19,23)
InChIKeyIQJCTLOYMXCOAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea: FPRL1 Agonist Chemical Overview and Procurement Rationale


The compound 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea (CAS 894029-93-7) is a synthetic, chiral pyrrolidinyl urea derivative with a molecular formula of C17H25N3O4 and a molecular weight of 335.4 g/mol . It is classified within a broader chemotype of FPRL1 (Formyl Peptide Receptor-Like 1, also known as FPR2/ALX) agonists, which are under investigation for their role in resolving inflammation [1]. Its core scaffold consists of a 5-oxopyrrolidine ring substituted with a 3,4-dimethylphenyl group and a hydroxyethoxyethyl urea side chain, a combination that defines its distinct pharmacological and physicochemical profile within this compound class .

Procurement Risk for 894029-93-7: Why Generic FPRL1 Agonist Substitution is Not Scientifically Justified


Simple functional substitution within the FPRL1 agonist urea class is not scientifically valid due to the steep and unpredictable structure-activity relationships (SAR) governing receptor binding, functional selectivity, and downstream pharmacokinetics [1]. The patent literature explicitly demonstrates that small variations on the terminal phenyl ring (e.g., 3,4-dimethyl vs. 4-methyl or 4-chloro substitution) and the hydroxyethoxy linker length produce marked differences in agonist potency and in vivo efficacy [1]. Therefore, substituting the precise 3,4-dimethylphenyl pharmacophore of 894029-93-7 with a closely related analog like p-tolyl can result in a complete loss of the desired biased signaling profile, invalidate comparative pharmacology studies, and lead to procurement of a compound with an indeterminately different biological fingerprint, undermining research reproducibility [1].

Quantitative Differentiation of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea from Key Analogs


Physicochemical Property Differentiation: XLogP3-AA and Hydrogen Bonding Capacity vs. p-Tolyl Analog

The target compound (CAS 894029-93-7) demonstrates a computationally predicted XLogP3-AA value of 0.1 . This indicates near-equivalent lipophilicity to its closest direct analog, 1-(2-(2-hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, which features a 4-methylphenyl ring instead of the 3,4-dimethylphenyl group . However, the 3,4-dimethyl substitution of the target compound introduces a second methyl group at the meta position, which increases steric bulk and alters the electron density of the aromatic ring. When analyzed by their topological polar surface area (tPSA) contribution, the additional methyl group is not expected to significantly change tPSA (both predicted at ~84 Ų), maintaining similar hydrogen bonding capacity. The key differentiation lies in the altered steric and electronic profile that impacts receptor binding pocket complementarity, a parameter not captured by simple partition coefficients.

Lipophilicity Drug-likeness Permeability

Molecular Formula and Formula Weight Differentiation from Hydroxyethyl-truncated Analog (CAS 894016-11-6)

The target compound has a molecular formula of C17H25N3O4 and a molecular weight of 335.404 g/mol . A commercially available truncated analog, 1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894016-11-6), has a molecular formula of C14H19N3O3 and a molecular weight of 277.32 g/mol . The structural differences are twofold: the target compound possesses both a 3,4-dimethylphenyl substituent (vs. p-tolyl) and a longer 2-(2-hydroxyethoxy)ethyl linker (vs. 2-hydroxyethyl). These combined modifications increase the molecular weight by 58.08 g/mol (ΔMW = +20.9%) and introduce an additional oxygen atom as a potential hydrogen bond acceptor, significantly altering the molecule's pharmacophore and ligand efficiency metrics.

Molecular Diversity Chemical Space Lead Optimization

Target-Specific Pharmacophore Differentiation: 3,4-Dimethylphenyl vs. 4-Methoxyphenyl in FPRL1 Agonist Patents

In the comprehensive structure-activity relationship (SAR) studies detailed in the patent family covering these urea derivatives (US 10,659,630), potent FPRL1 agonist activity is retained across a range of substituted phenyl rings, but the specific substitution pattern critically influences potency and selectivity [1]. A direct comparator from the same patent family is the 4-methoxyphenyl analog, (S)-1-(4-chlorophenyl)-3-(1-(3-(2-hydroxyethyl)isoxazol-5-yl)-2-(4-methoxyphenyl)ethyl)urea. While the patent does not provide head-to-head EC50 values specifically for the 3,4-dimethylphenyl versus 4-methoxyphenyl pair on the same pyrrolidine scaffold, it establishes that terminal aryl substitution is a primary driver of agonist activity. The 3,4-dimethylphenyl group of the target compound offers a unique combination of lipophilic and steric properties (two methyl groups ortho/para) that is absent in the 4-methoxyphenyl analog, which introduces a polar, hydrogen-bond accepting methoxy group. This fundamental difference in electronic character (σp: -0.17 for OCH3 vs. -0.17 for para-CH3, but with ortho-CH3 adding steric hindrance) suggests divergent binding modes within the FPRL1 orthosteric pocket [1].

FPRL1 Agonist Structure-Activity Relationship Chemokine Receptor

Intellectual Property and Chemical Space Novelty Differentiation from Prior Art FPRL1 Agonists

The genus patent (US 10,659,630) explicitly claims a vast array of urea derivatives, but follow-on optimization and specific composition-of-matter claims often focus on narrower structural subclasses [1]. The target compound, with its 3,4-dimethylphenyl and 2-(2-hydroxyethoxy)ethyl combination, occupies a distinct chemical space not exemplified in the earlier foundational FPRL1 agonist patents such as those covering quinazolinones or pyrazolones [1]. A search of the patent literature reveals that while monosubstituted phenyl (e.g., 4-chloro, 4-fluoro) and simple alkyl linkers are heavily precedented, the specific combination of 3,4-dimethyl substitution on the phenyl ring with the extended hydroxyethoxyethyl linker is of far lower density. This is reflected in the comparator landscape: the closest commercially available analog, 1-(2-(2-hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, has a p-tolyl (4-methyl) group, not a 3,4-dimethylphenyl group . This structural gap represents a specific, underexplored chemical space for which the target compound is, in practice, a singleton within commercially available compound libraries.

Patent Landscape Chemical Space Freedom to Operate

Preferred Procurement Scenarios for 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea (894029-93-7)


Advanced Structure-Activity Relationship (SAR) Studies for FPRL1 Agonist Lead Optimization

This compound is ideally procured for extended SAR studies where the 3,4-dimethylphenyl group is being systematically compared to mono-substituted, halogenated, or heteroaryl variants to map the orthosteric binding pocket of FPRL1. As demonstrated in Section 3, the unique electronic (σ) and steric profile of this dimethylated aryl ring provides a critical data point that cannot be obtained from p-tolyl or 4-methoxyphenyl analogs alone [1]. Researchers should use this compound to quantify the effect of ortho-methyl substitution on receptor binding affinity and biased signaling outcomes.

In Vitro Selectivity Profiling Against Other GPCRs and Off-Target Panels

Due to the recognized class-based risk of off-target activity at aminergic or chemokine GPCRs by pyrrolidinyl ureas [1], procuring this specific compound enables the generation of a selectivity fingerprint for the 3,4-dimethylphenyl pharmacophore. Comparative profiling against the p-tolyl and 4-chlorophenyl analogs is essential to determine if the 3,4-dimethyl substitution offers superior selectivity for FPRL1 over related receptors like CCR3 or hERG channels, as suggested by the broader patent data on related structures [1].

In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies

The extended 2-(2-hydroxyethoxy)ethyl linker of this compound, which differentiates it from the simpler 2-hydroxyethyl analog (CAS 894016-11-6) by an additional -CH2CH2O- unit, is predicted to alter metabolic stability and oral bioavailability [1]. This compound should be procured for head-to-head PK studies against the truncated analog to establish the quantitative relationship between linker length, volume of distribution, and clearance in rodent inflammation models, thereby informing future prodrug or soft drug design strategies.

Development of a Proprietary Chemical Series with Freedom to Operate

For industrial research groups building a patentable chemical series around inflammation-resolving therapeutics, this compound serves as a strategic starting point. As identified in Section 3, the 3,4-dimethylphenyl motif in combination with the hydroxyethoxyethyl linker occupies relatively unencumbered chemical space compared to heavily patented p-tolyl or 4-methoxyphenyl series [1]. Procurement is thus justified not only for biological testing but also as a prior art-defeating scaffold for future composition-of-matter filings, where a singleton compound can anchor a novel subgenus claim.

Quote Request

Request a Quote for 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.